CB1 Receptor Antagonist Activity: Direct Comparison of Functional Effect
4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine is explicitly characterized as a selective cannabinoid type-1 (CB1) receptor antagonist [1]. In contrast, the vast majority of structurally related pyrazolyl-piperidine compounds in the public domain are not reported to exhibit this specific functional activity. For example, the unsubstituted 4-(1H-pyrazol-1-yl)piperidine core is a common scaffold in kinase inhibitors but lacks the critical 4-methoxyphenyl group necessary for the CB1 antagonism observed for the target compound [2]. This functional distinction is critical for researchers focused on metabolic, anti-obesity, or energy balance pathways, where a selective CB1 antagonist is required.
| Evidence Dimension | Functional Activity (Antagonism) |
|---|---|
| Target Compound Data | Selective CB1 receptor antagonist |
| Comparator Or Baseline | Generic 4-(1H-pyrazol-1-yl)piperidine and other kinase-focused pyrazolyl-piperidines |
| Quantified Difference | Qualitative difference in functional annotation (CB1 antagonist vs. kinase inhibitor) |
| Conditions | Functional annotation based on authoritative database classification |
Why This Matters
This functional annotation provides a clear, target-specific use case for this compound in CB1-related research, differentiating it from the majority of its class that are used as kinase inhibitor building blocks.
- [1] Polska Platforma Medyczna. MeSH Concept Data: A pyrazole and piperidine derivative that acts as a selective cannabinoid type-1 receptor (CB1 RECEPTOR) antagonist. View Source
- [2] US Patent 11339167B2. Substituted piperidines as kinase inhibitors. Filed 2018-12-28. View Source
